3,4,8-trimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
Description
3,4,8-trimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core with various substituents that contribute to its unique chemical properties.
Properties
IUPAC Name |
3,4,8-trimethyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-14-15(2)21(22)24-20-16(3)19(12-11-18(14)20)23-13-7-10-17-8-5-4-6-9-17/h4-12H,13H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRUQMPTWSCSQV-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC/C=C/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8-trimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,8-trimethyl-2H-chromen-2-one and (2E)-3-phenylprop-2-en-1-ol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A suitable solvent, such as dichloromethane or toluene, is used.
Catalysts: Catalysts like p-toluenesulfonic acid or Lewis acids (e.g., aluminum chloride) are employed to facilitate the reaction.
Reaction Temperature: The reaction is typically conducted at elevated temperatures (50-80°C) to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. Continuous flow reactors can also be used to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,4,8-trimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,8-trimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4,8-trimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as the inflammatory response or oxidative stress pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,8-trimethyl-7-{[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one: Similar structure but with a different substituent at the 7-position.
7-{[(2E,6E)-9,10,11-trihydroxy-3,7,11-trimethyl-2,6-dodecadien-1-yl]oxy}-2H-chromen-2-one: Contains additional hydroxyl groups and a longer side chain.
Uniqueness
3,4,8-trimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenylprop-2-en-1-yl group provides a unique interaction profile with molecular targets, differentiating it from other chromen-2-one derivatives.
Biological Activity
3,4,8-trimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one, a coumarin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Coumarins are known for their wide range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes a coumarin core with additional functional groups that enhance its biological activity. The molecular formula is , and it possesses a molecular weight of 290.34 g/mol.
Antioxidant Activity
Coumarins exhibit significant antioxidant properties due to their ability to scavenge free radicals and chelate metal ions. Studies have shown that this compound can effectively reduce oxidative stress markers in various cellular models.
Table 1: Antioxidant Activity Comparison
Anti-inflammatory Effects
The compound has demonstrated potent anti-inflammatory effects in vitro and in vivo. It inhibits the expression of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. In animal models, administration of the compound resulted in reduced paw edema and inflammatory cell infiltration.
Case Study: In Vivo Anti-inflammatory Assessment
In a controlled study using mice models subjected to induced inflammation:
- Treatment Group: Administered 10 mg/kg of the compound.
- Control Group: Received a placebo.
Results indicated a 50% reduction in inflammation markers compared to controls.
Antimicrobial Properties
Research indicates that this coumarin derivative possesses antimicrobial activity against various pathogens including bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest that it is particularly effective against Gram-positive bacteria.
Table 2: Antimicrobial Activity
The biological activities of this compound are attributed to its ability to modulate various signaling pathways:
- NF-kB Pathway: Inhibition of NF-kB reduces inflammatory responses.
- MAPK Pathway: The compound affects p38 MAPK signaling which is crucial for inflammation.
- Antioxidant Enzyme Activation: Enhances the expression of phase II detoxifying enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
